molecular formula C17H26O12 B1212445 Pulchelloside II CAS No. 70095-21-5

Pulchelloside II

カタログ番号: B1212445
CAS番号: 70095-21-5
分子量: 422.4 g/mol
InChIキー: LGTHGFVYOAZGBN-XIMJSRCISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pulchelloside II is an iridoid glycoside, a class of monoterpenoid derivatives characterized by a cyclopentane ring fused to a pyran moiety, often glycosylated with glucose or other sugars. These compounds are primarily isolated from plants in the genera Citharexylum and Eremostachys and exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities .

Key structural features of Pulchelloside II (inferred from Pulchelloside I and related compounds) include:

  • A glucose moiety linked to the iridoid core.
  • Hydroxyl and methyl substituents on the cyclopentane ring.
  • Variable oxidation states and glycosylation patterns that influence bioactivity .

特性

CAS番号

70095-21-5

分子式

C17H26O12

分子量

422.4 g/mol

IUPAC名

methyl (1S,4aR,5R,6R,7R,7aR)-4a,5,6-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O12/c1-5-8-15(29-16-12(22)11(21)10(20)7(3-18)28-16)27-4-6(14(24)26-2)17(8,25)13(23)9(5)19/h4-5,7-13,15-16,18-23,25H,3H2,1-2H3/t5-,7?,8+,9-,10?,11?,12?,13-,15+,16?,17+/m1/s1

InChIキー

LGTHGFVYOAZGBN-XIMJSRCISA-N

SMILES

CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

異性体SMILES

C[C@@H]1[C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

正規SMILES

CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

他のCAS番号

70095-21-5

同義語

pulchelloside II
pulchelloside-II

製品の起源

United States

類似化合物との比較

Structural and Physicochemical Properties

The table below summarizes critical molecular descriptors and structural differences among Pulchelloside II analogs:

Compound Molecular Formula Molecular Weight (g/mol) HBD HBA Polarizability (ų) IC₅₀ (HeLa Cells, µM) Key Structural Features
Pulchelloside I C₁₇H₂₆O₁₂ 422.40 7 12 75.2 25.22–48.10 C1-glucose, C7-methyl, three hydroxyls
Catalpol C₁₅H₂₂O₁₀ 362.33 6 10 68.9 28.50 C1-glucose, C4-hydroxyl, C10-aldehyde
Lamiide C₂₃H₃₂O₁₃ 540.50 8 14 89.5 35.70 Additional acetylated sugar, C8-hydroxyl
Spinomannoside C₂₂H₃₀O₁₂ 510.47 6 12 82.3 30.10 C3-methoxy, C10-p-coumaroyl group
Geniposide C₁₇H₂₄O₁₀ 388.36 5 10 70.8 >100 (inactive) C1-glucose, C7-hydroxymethyl, low polarity

Notes:

  • Hydrogen Bond Donors (HBD)/Acceptors (HBA): Higher HBD/HBA correlates with increased hydrophilicity and membrane permeability challenges. Pulchelloside I and Lamiide exhibit greater polarity than Geniposide, enhancing their solubility but limiting bioavailability .
  • Polarizability: Lamiide and Spinomannoside show higher polarizability due to extended conjugated systems, facilitating stronger van der Waals interactions in biological targets .
  • Structural Determinants of Activity: The presence of a p-coumaroyl group in Spinomannoside enhances cytotoxicity by promoting interactions with hydrophobic enzyme pockets . Methyl substituents (e.g., in Pulchelloside I) reduce metabolic degradation compared to hydroxyl-rich analogs like Catalpol .
Cytotoxicity Against HeLa Cells
  • Pulchelloside I and Spinomannoside exhibit potent activity (IC₅₀: 25.22–30.10 µM), attributed to their ability to form hydrogen bonds with key residues in apoptotic signaling proteins (e.g., caspase-3) .
  • Catalpol shows moderate activity (IC₅₀: 28.50 µM), likely due to its aldehyde group, which can undergo Schiff base formation with cellular amines .
  • Geniposide is inactive (IC₅₀ > 100 µM) because of its low dipole moment (1.2 Debye) and reduced capacity for electrostatic interactions .
Molecular Interaction Landscapes
  • Electrostatic Potential Maps: Cytotoxic iridoids like Pulchelloside I display electron-dense regions near hydroxylated carbons, acting as hydrogen bond donors to cellular targets. In contrast, Geniposide’s electron density is localized around its glucose moiety, limiting target engagement .
  • 3D Conformational Analysis: Spinomannoside’s flexible p-coumaroyl group allows better adaptation to enzyme active sites compared to the rigid structure of Lamiide .

Metabolic and Pharmacokinetic Profiles

  • Pulchelloside I : High hydrophilicity (AlogP = -4.07) limits blood-brain barrier penetration but enhances renal excretion .
  • Lamiide : Acetylated sugar groups improve metabolic stability, increasing plasma half-life .
  • Geniposide : Despite poor activity, its moderate lipophilicity (XlogP = -0.9) facilitates intestinal absorption, making it a prodrug candidate .

Q & A

Q. What methodologies are commonly used to isolate Pulchelloside II from natural sources?

Pulchelloside II isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by liquid-liquid partitioning and chromatographic purification. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard for final purification. Researchers must validate extraction efficiency using mass balance calculations and purity assessments via NMR or LC-MS .

Q. How is the structural elucidation of Pulchelloside II achieved in contemporary studies?

Structural characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR for identifying proton/carbon environments and stereochemistry (e.g., δH 5.2 ppm for anomeric protons).
  • HSQC/HMBC correlations to establish glycosidic linkages and aglycone connectivity.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., [M+Na]+ ion at m/z 789.3521). Data should be cross-referenced with existing spectral libraries to minimize misassignment .

Q. What in vitro models are appropriate for preliminary bioactivity screening of Pulchelloside II?

Common assays include:

  • Enzyme inhibition : α-glucosidase or COX-2 inhibition assays, using spectrophotometric quantification (IC50 calculations).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2), with dose-response curves (0.1–100 µM range). Controls (e.g., positive/negative controls and solvent blanks) are critical to validate results .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying Pulchelloside II’s pharmacokinetics in vivo?

Pharmacokinetic studies require:

  • Dosing protocols : Single/multiple doses administered via oral or intravenous routes in rodent models.
  • Sampling : Serial blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
  • Analytical methods : LC-MS/MS for quantifying plasma concentrations (LLOQ ≤1 ng/mL). Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is recommended for parameter estimation (e.g., AUC, t½) .

Q. What strategies address contradictions in reported bioactivity data for Pulchelloside II across studies?

Contradictions may arise from:

  • Variability in assay conditions (e.g., cell passage number, solvent concentrations).
  • Sample purity : Impurities >5% can skew bioactivity results; validate via HPLC-UV/ELSD. Mitigation strategies:
  • Conduct systematic reviews with meta-analysis to identify confounding variables .
  • Reproduce experiments using standardized protocols (e.g., OECD guidelines) .

Q. How should researchers design stability studies for Pulchelloside II under varying storage conditions?

Stability testing involves:

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical monitoring : Track degradation products via UPLC-PDA at intervals (0, 1, 3, 6 months).
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What computational approaches are effective for predicting Pulchelloside II’s molecular targets?

Target prediction workflows include:

  • Molecular docking : Autodock Vina or Glide to screen against protein databases (e.g., PDB).
  • Pharmacophore modeling : Generate 3D ligand-receptor interaction hypotheses using Schrödinger.
  • MD simulations : GROMACS for assessing binding stability (RMSD ≤2 Å over 100 ns trajectories). Validate predictions with in vitro binding assays .

Methodological Considerations

  • Data Reproducibility : Document all experimental parameters (e.g., NMR spectrometer frequency, collision energy in MS) to enable replication .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons; report p-values and effect sizes .
  • Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulchelloside II
Reactant of Route 2
Pulchelloside II

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